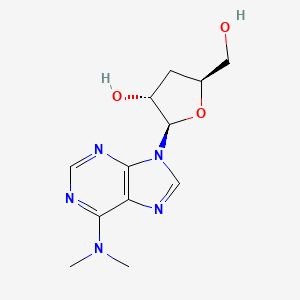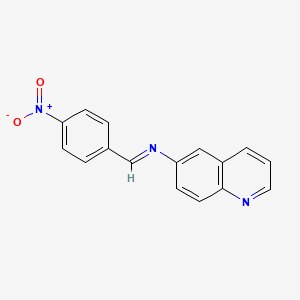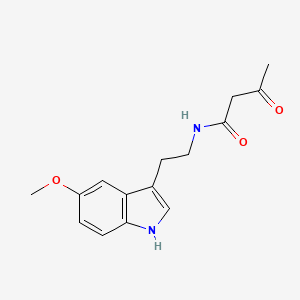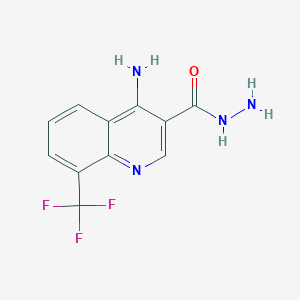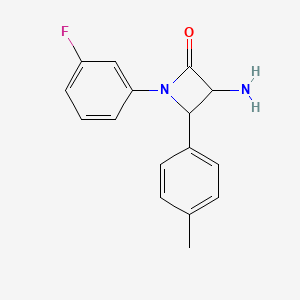
3-Amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen und möglicherweise N-Oxide oder andere oxidierte Derivate bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder anderen reduzierten Formen führen.
Substitution: Die aromatischen Ringe in der Verbindung können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid, Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel oder Sulfonierungsmittel können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation zu N-Oxiden führen, während die Reduktion zu primären oder sekundären Aminen führen kann.
4. Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle oder Antikrebsaktivitäten.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung von Enzyminhibitoren.
Industrie: Kann bei der Herstellung von Pharmazeutika oder als chemisches Reagenz verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Amino-1-(3-Fluorphenyl)-4-(p-Tolyl)azetidin-2-on hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können Azetidinone Enzyme hemmen, indem sie den Übergangszustand von Enzym-Substrat-Komplexen nachahmen, wodurch die Enzymaktivität blockiert wird.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: May be used in the production of pharmaceuticals or as a chemical reagent.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(3-fluorophenyl)-4-(p-tolyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Amino-1-Phenyl-4-(p-Tolyl)azetidin-2-on: Es fehlt das Fluoratom am Phenylring.
3-Amino-1-(3-Chlorphenyl)-4-(p-Tolyl)azetidin-2-on: Enthält ein Chloratom anstelle von Fluor.
3-Amino-1-(3-Fluorphenyl)-4-Phenylazetidin-2-on: Es fehlt die p-Tolylgruppe.
Einzigartigkeit
Das Vorhandensein des Fluoratoms und der p-Tolylgruppe in 3-Amino-1-(3-Fluorphenyl)-4-(p-Tolyl)azetidin-2-on kann einzigartige Eigenschaften verleihen, wie z. B. erhöhte Lipophilie oder veränderte elektronische Effekte, die seine Reaktivität und biologische Aktivität beeinflussen können.
Eigenschaften
Molekularformel |
C16H15FN2O |
|---|---|
Molekulargewicht |
270.30 g/mol |
IUPAC-Name |
3-amino-1-(3-fluorophenyl)-4-(4-methylphenyl)azetidin-2-one |
InChI |
InChI=1S/C16H15FN2O/c1-10-5-7-11(8-6-10)15-14(18)16(20)19(15)13-4-2-3-12(17)9-13/h2-9,14-15H,18H2,1H3 |
InChI-Schlüssel |
WOMPVWRUFANJAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(C(=O)N2C3=CC(=CC=C3)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




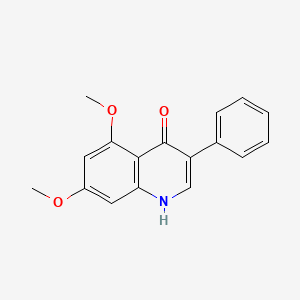
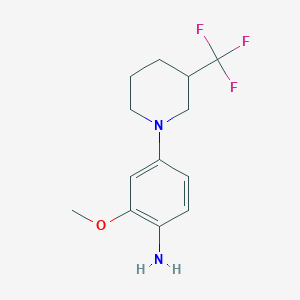
![3-[(2-Chloro-6-fluorophenyl)methyl]-3H-purin-6-amine](/img/structure/B11846226.png)

![5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11846239.png)
![2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl-](/img/structure/B11846252.png)
